(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with an imidazole moiety. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and imidazole rings in its structure imparts unique chemical properties, making it a versatile building block for various chemical syntheses.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with their targets in various ways, leading to a wide range of biological activities . The exact interaction of 6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl boronic acid with its targets would need further investigation.
Biochemical Pathways
Imidazole derivatives have been known to affect various biochemical pathways, contributing to their diverse biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, indicating that they can have various molecular and cellular effects .
Preparation Methods
The synthesis of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution on the Pyridine Ring: The pyridine ring is then functionalized with the imidazole moiety.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions:
Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid include:
(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid: Lacks the methyl group on the imidazole ring, which may affect its reactivity and binding properties.
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid: The position of the boronic acid group is different, which can influence the compound’s chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric effects, making it particularly useful in certain chemical and biological contexts.
Properties
IUPAC Name |
[6-(2-methylimidazol-1-yl)pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BN3O2/c1-7-11-5-6-13(7)9-4-2-3-8(12-9)10(14)15/h2-6,14-15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYDEDQTWOGCIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2C=CN=C2C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671279 |
Source
|
Record name | [6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-10-4 |
Source
|
Record name | Boronic acid, B-[6-(2-methyl-1H-imidazol-1-yl)-2-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.